Norgnoscopine Hydrochloride: Chemical Structure, Physicochemical Properties, and Applications in Tubulin-Targeted Drug Discovery
Norgnoscopine Hydrochloride: Chemical Structure, Physicochemical Properties, and Applications in Tubulin-Targeted Drug Discovery
Executive Summary
Norgnoscopine (also known as N-nornoscapine or Nor-noscapine) is a critical benzylisoquinoline alkaloid and a primary hepatic metabolite of the antitussive agent noscapine[1]. While noscapine exhibits weak antimitotic properties, its N-demethylated metabolite, norgnoscopine, serves as a highly privileged structural scaffold in medicinal chemistry. By eliminating the steric hindrance imposed by noscapine's N-methyl group, norgnoscopine allows for the synthesis of novel N-substituted derivatives that exhibit significantly enhanced binding affinity to the colchicine site of α/β-tubulin[2]. This whitepaper provides an in-depth technical analysis of the chemical structure, physicochemical properties, metabolic pathways, and experimental workflows associated with Norgnoscopine hydrochloride.
Chemical Identity and Structural Architecture
Norgnoscopine hydrochloride belongs to the phthalideisoquinoline subclass of alkaloids. Structurally, it consists of a 1,2,3,4-tetrahydroisoquinoline ring system linked to a phthalide moiety via a carbon-carbon bond at the C-1 and C-3′ positions.
The defining structural feature of norgnoscopine is the presence of a secondary amine within the tetrahydroisoquinoline ring, contrasting with the tertiary amine (N-methyl) found in noscapine[3]. This structural difference is mechanistically profound: crystallographic studies reveal that the N-methyl group of noscapine creates a steric clash with the T5-loop of α-tubulin, limiting its binding efficacy[2]. The secondary amine of norgnoscopine provides a highly reactive nucleophilic center, enabling the semi-synthesis of N-alkyl, N-acyl, and N-carbamoyl derivatives that can optimally occupy the tubulin binding pocket[3].
Quantitative Chemical Properties
The following table summarizes the core chemical and physicochemical data for Norgnoscopine hydrochloride:
| Property | Value / Description |
| Chemical Name (IUPAC) | 6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one hydrochloride |
| CAS Registry Number | 92621-03-9 (Free base) / 36017-64-8 (Alternative)[4][5] |
| Molecular Formula | C₂₁H₂₁NO₇ • HCl (or C₂₁H₂₂ClNO₇)[1][4] |
| Molecular Weight | 435.85 g/mol (Hydrochloride) ; 399.39 g/mol (Free base)[4][5] |
| Physical State | Solid powder[1] |
| Boiling Point (Free Base) | 588.5 ± 50.0 °C (Predicted)[6] |
| Solubility | Soluble in DMSO, Methanol, and aqueous buffers (due to HCl salt) |
| Storage Conditions | -20°C, desiccated (Hygroscopic nature of the hydrochloride salt)[1] |
Metabolic Pathway and Pharmacokinetics
In vivo, noscapine undergoes extensive first-pass hepatic metabolism. The primary biotransformation is N-demethylation mediated by the cytochrome P450 enzyme CYP3A5 , yielding norgnoscopine[2]. This conversion is not merely a clearance mechanism but an activation step; the resulting norgnoscopine and its subsequent 7A-O-demethylated metabolites exhibit potent tubulin assembly inhibition[2]. Following Phase I metabolism, the molecule undergoes Phase II glucuronidation via UGT1A1/3/9 enzymes to facilitate renal and biliary excretion[2].
Metabolic conversion of Noscapine to Norgnoscopine via CYP3A5 and subsequent elimination.
Mechanism of Action: Tubulin Modulation
Norgnoscopine and its synthetic derivatives function as microtubule-targeting agents (MTAs). Unlike paclitaxel, which stabilizes microtubules, norgnoscopine derivatives bind to the colchicine-binding site at the interface of the α/β-tubulin heterodimer[2][7].
Causality of Action: Binding to this site induces a conformational change that prevents the curved tubulin heterodimers from adopting the straight conformation required for microtubule polymerization. This disruption of microtubule dynamics triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase mitotic arrest and subsequent apoptosis via caspase cascade activation[3][7].
Mechanism of tubulin polymerization inhibition by Norgnoscopine derivatives.
Comparative Tubulin Polymerization Kinetics
To quantify the efficacy of norgnoscopine derivatives, turbidimetric assays measure the maximum velocity ( Vmax ) of tubulin polymerization. Lower Vmax values indicate stronger inhibition.
| Ligand (10 μM) | Vmax (mOD/min) | Mechanism / Effect |
| Paclitaxel (Control) | 70.67 ± 6.19 | Microtubule Stabilizer (Enhancer)[8] |
| Noscapine | 18.05 ± 0.98 | Weak Polymerization Inhibitor[8] |
| Norgnoscopine Deriv. (e.g., 14q) | 3.24 ± 0.05 | Potent Polymerization Inhibitor[8] |
Experimental Workflows
Protocol A: Semi-Synthesis of N-Substituted Derivatives from Norgnoscopine HCl
Because Norgnoscopine hydrochloride is a stable salt, it must be converted to its free base form before utilizing the secondary amine for nucleophilic substitution (e.g., forming N-carbamoyl or N-alkyl derivatives)[3].
Step-by-Step Methodology:
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Free-Basing: Dissolve 1.0 eq of Norgnoscopine hydrochloride in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: The organic base neutralizes the HCl salt, liberating the nucleophilic secondary amine while preventing premature degradation.
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Electrophile Addition: Slowly add 1.2 eq of the desired electrophile (e.g., an alkyl halide, acid chloride, or isocyanate) to the reaction mixture under an inert argon atmosphere[3].
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the norgnoscopine spot is fully consumed.
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Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure N-substituted noscapine analogue.
Protocol B: In Vitro Tubulin Polymerization Assay (Self-Validating System)
To evaluate the antimitotic efficacy of synthesized norgnoscopine derivatives, a turbidimetric assay is employed. This protocol is self-validating as it utilizes opposing controls to ensure system integrity[8].
Step-by-Step Methodology:
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Reagent Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Reconstitute lyophilized porcine brain tubulin to a final concentration of 3 mg/mL in the PIPES buffer containing 1 mM GTP. Causality: GTP is strictly required as the energy source for the thermodynamic process of tubulin heterodimer assembly.
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Compound Plating: In a pre-warmed (37°C) 96-well half-area clear plate, add the test compounds (norgnoscopine derivatives) to a final concentration of 10 μM.
-
Control Integration (Validation Step):
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Positive Control for Assembly: Paclitaxel (10 μM).
-
Positive Control for Inhibition: Colchicine (10 μM).
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Vehicle Control: 1% DMSO (to ensure the solvent does not artificially alter polymerization kinetics).
-
-
Initiation: Rapidly add the tubulin/GTP mixture to the wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader maintained at 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering which is quantified as an increase in absorbance at 340 nm.
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Data Analysis: Calculate the Vmax (maximum slope of the linear growth phase) for each well. Compare the Vmax of the norgnoscopine derivatives against the DMSO control to determine the percentage of inhibition[8].
Conclusion
Norgnoscopine hydrochloride is far more than a mere metabolic byproduct of noscapine. Its unique structural topology—specifically the unhindered secondary amine within the phthalideisoquinoline core—makes it an indispensable building block in modern medicinal chemistry. By serving as the foundation for novel colchicine-site binding agents, norgnoscopine enables the development of next-generation chemotherapeutics capable of overcoming multidrug resistance while maintaining the favorable toxicity profile characteristic of noscapinoids.
References
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Noscapine-bile acid hybrids as novel anticancer agents National Center for Biotechnology Information (PMC). URL:[Link]
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Synthesis and biological evaluation of N-substituted noscapine analogues PubMed - ChemMedChem. URL:[Link]
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Tubulin-polymerisation in the absence and presence of tubulin ligands ResearchGate. URL:[Link]
-
Structural Basis of Noscapine Activation for Tubulin Binding Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
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